molecular formula C12H11N3 B3049189 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- CAS No. 19714-15-9

1H-Indole, 3-(1H-imidazol-1-ylmethyl)-

Cat. No.: B3049189
CAS No.: 19714-15-9
M. Wt: 197.24 g/mol
InChI Key: FRADTKAUXQUOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazol-1-ylmethyl-1H-indole: is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of both an indole and an imidazole ring in its structure. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The combination of these two rings in a single molecule imparts unique chemical and biological properties to 3-Imidazol-1-ylmethyl-1H-indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylmethyl-1H-indole typically involves the construction of the indole and imidazole rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods

Industrial production of 3-Imidazol-1-ylmethyl-1H-indole may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylmethyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-Imidazol-1-ylmethyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylmethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imidazol-1-ylmethyl-1H-indole is unique due to the presence of both indole and imidazole rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity compared to compounds containing only one of these rings .

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-4-12-11(3-1)10(7-14-12)8-15-6-5-13-9-15/h1-7,9,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRADTKAUXQUOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355147
Record name 3-(imidazol-1-ylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19714-15-9
Record name 3-(imidazol-1-ylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Reactant of Route 3
1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Reactant of Route 4
Reactant of Route 4
1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Reactant of Route 5
Reactant of Route 5
1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Reactant of Route 6
1H-Indole, 3-(1H-imidazol-1-ylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.